(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate

説明

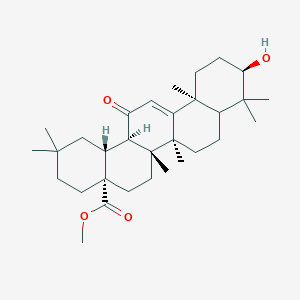

The compound "(4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate" is a highly substituted triterpenoid derivative characterized by a complex polycyclic framework. Its structure includes multiple methyl groups, a hydroxyl group at position 10, and a keto group at position 14, with a methyl ester at the 4a-carboxylate position. This compound shares structural homology with natural triterpenes such as oleanolic acid and hederagenin but distinguishes itself through unique substitutions and stereochemical configurations .

特性

IUPAC Name |

methyl (4aS,6aR,6bS,10R,12aS,14aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,7,8,8a,10,11,12,14a,14b-dodecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O4/c1-26(2)13-15-31(25(34)35-8)16-14-30(7)24(19(31)18-26)20(32)17-22-28(5)11-10-23(33)27(3,4)21(28)9-12-29(22,30)6/h17,19,21,23-24,33H,9-16,18H2,1-8H3/t19-,21?,23-,24+,28+,29-,30-,31+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHQNWRPERDLCK-DFDYYWNYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@@H]3[C@H]1C(=O)C=C4[C@]2(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4aS,6aR,6bS,10R,12aS,14aR,14bR)-methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate is a complex triterpene derivative with significant biological activity. This article reviews its pharmacological properties and potential therapeutic applications based on various studies.

- Molecular Formula : C31H48O4

- Molecular Weight : 484.71 g/mol

- CAS Number : 65023-19-0

- IUPAC Name : (4aS,...)-methyl 10-hydroxy...

Antioxidant Activity

Research indicates that triterpenes exhibit strong antioxidant properties. The compound under review has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems. In vitro studies have demonstrated that it can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Properties

Similar compounds in the triterpene family have been documented to exert anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. In vivo studies have suggested that it may reduce inflammation in models of arthritis and colitis .

Anticancer Activity

The anticancer potential of this compound is noteworthy. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Varying concentrations led to significant reductions in cell viability with IC50 values reported between 5 to 15 µM across different cell lines .

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against a range of pathogens. It was effective against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of biofilm formation .

Case Studies

-

In Vitro Study on Cancer Cells :

- Conducted on MCF-7 cells.

- Results indicated a dose-dependent decrease in cell viability with an IC50 of 7 µM.

- Mechanistic studies revealed activation of the intrinsic apoptotic pathway.

-

Anti-inflammatory Model :

- In a carrageenan-induced paw edema model in rats.

- Administration of the compound resulted in a significant reduction in paw swelling compared to control groups.

-

Antioxidant Efficacy :

- Evaluated using DPPH and ABTS radical scavenging assays.

- The compound exhibited a scavenging capacity comparable to standard antioxidants like ascorbic acid.

科学的研究の応用

Based on the search results, here's what can be gathered regarding the applications of compounds related to the query:

- (4aS,6aR,6bR,8aR,10S,12aR,12bR,14bS,E)-10-hydroxy-6a-(4-(4-hydroxy-3-methoxyphenyl)-2-oxobut-3-enyl)-2,2,6b,9,9,12a-hexamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid :

- (4aS,6aR,6bS,10R,12aS,14aR,14bR)-Methyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate :

-

Ursolic Acid (UA) derivatives :

- Modification at the C-3 and C-2 positions of UA can yield ligands with desired properties .

- A suitable hydrophobic group at the C-2 position might be important for docking selectivity and binding affinity between the ligand and the homology modeling protein .

- Many UA derivatives demonstrate significant inhibitory activity, with some showing more potential than the positive control in vitro .

- Specifically, the analogue UA-O-i showed an IC50 value of 0.71 ± 0.27 μM .

- Ursolic acid derivatives have been evaluated for anti-Toxoplasma gondii activity .

- Ursolic acid (UA) itself, a plant-derived compound, possesses many properties beneficial to health .

- UA derivatives have shown good anti-cancer properties, including inhibiting proliferation and inducing apoptosis .

- modification at the C-3 position with a side chain and large ester group might decrease the enzyme inhibition activity .

- The length of a substituent group at C-2 can significantly affect activity; longer groups may reduce inhibitory activity .

- Introducing phenyl or substituted phenyl groups at the C-2 position can increase inhibitory activity against α-glucosidase .

- Examples of UA ester analogues (UA-01~UA-05) have IC50 values ranging from 2.51 ± 0.02 μM to 15.23 ± 0.47 μM . UA-02 (IC50 = 2.51 ± 0.02 μM) and UA-04 (IC50 = 3.94 ± 0.10 μM) performed better than the parent compound UA (IC50 = 5.08 ± 0.70 μM) and the positive control .

類似化合物との比較

Core Structural Variations

The target compound belongs to the icosa (20-membered) hydropicene family, a subclass of triterpenoids. Key structural comparisons with similar compounds include:

Key Observations :

- Substituent Influence: The target compound’s 10-hydroxy and 14-oxo groups differentiate it from hederagenin (3,23-dihydroxy) and the glycosylated variant in . These groups likely enhance polarity compared to non-hydroxylated analogues .

Physicochemical Properties

- Polarity : The target compound’s logP (estimated via XlogP) is higher than glycosylated derivatives (e.g., -1.20 for ) due to the absence of sugar moieties but lower than fully methylated analogues .

- Molecular Weight : At 522.75 g/mol, it is smaller than glycosylated triterpenes (e.g., 1221.40 g/mol in ) but larger than simpler phenanthrene derivatives (332.43 g/mol in ) .

Q & A

Q. What spectroscopic and analytical methods are recommended for characterizing the stereochemistry of this compound?

The compound’s stereochemical complexity requires a combination of techniques:

- X-ray crystallography : Resolves absolute configuration using unit cell parameters (e.g., monoclinic system with space group P21, as seen in related triterpenoids ).

- NMR spectroscopy : Use J-coupling constants and nuclear Overhauser effect (NOE) to infer spatial proximity of substituents.

- Circular Dichroism (CD) : Correlates electronic transitions with stereochemistry for chiral centers .

Methodological Tip : Cross-validate results with computational models (e.g., density functional theory) to resolve ambiguities.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions derived from analogous compounds include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and chemical-resistant clothing to prevent dermal exposure .

- Respiratory Protection : Use NIOSH-approved respirators in poorly ventilated areas.

- Waste Disposal : Partner with licensed disposal services for hazardous waste, as improper disposal risks environmental contamination .

Q. How can researchers assess the purity of this compound after synthesis?

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection for hydrophobic compounds.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 456.7 for a related C30H48O3 triterpenoid ).

- Elemental Analysis : Verify empirical formula compliance (±0.3% tolerance).

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?

Discrepancies may arise from:

- Polymorphism : Screen for crystalline forms using differential scanning calorimetry (DSC) or X-ray powder diffraction.

- Impurity Profiles : Compare HPLC retention times with authentic standards.

Methodological Tip : Standardize solvent systems and crystallization conditions to minimize batch-to-batch variability .

Q. What synthetic strategies are effective for constructing the compound’s multiple stereocenters?

- Chiral Pool Synthesis : Utilize naturally occurring chiral precursors (e.g., steroidal backbones) to guide stereochemistry .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Sharpless epoxidation) for enantioselective oxidation.

- Protecting Group Strategy : Temporarily block reactive hydroxyl or carboxyl groups during iterative alkylation steps .

Q. How can the compound’s reactivity under varying conditions (pH, temperature) be systematically studied?

- Kinetic Profiling : Monitor degradation pathways using LC-MS at controlled temperatures (25–80°C) and pH ranges (2–12).

- Stability-Indicating Assays : Track oxidation products via NMR or infrared spectroscopy (IR) .

Case Study : A related compound’s lactone ring showed pH-dependent hydrolysis, requiring buffered conditions for stability .

Q. What computational tools are suitable for predicting the compound’s bioactivity or environmental fate?

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes in triterpenoid biosynthesis).

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent patterns with toxicity or biodegradability .

Note : Validate predictions with in vitro assays due to limited ecological data for this compound .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed?

- Solvent Effects : Re-run experiments in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts.

- Dynamic Processes : Use variable-temperature NMR to detect conformational exchange broadening signals .

Example : A related methyl-substituted triterpenoid showed signal splitting in DMSO due to hindered rotation .

Q. What experimental designs minimize artifacts in biological activity studies?

- Control for Autoxidation : Use antioxidant buffers (e.g., ascorbic acid) to prevent oxidative byproducts.

- Dose-Response Curves : Test multiple concentrations to distinguish specific activity from cytotoxicity.

Reference : A study on structurally similar compounds highlighted false positives in bioassays due to aggregation .

Structural and Functional Insights

Q. How can X-ray crystallography optimize structural determination for this compound?

- Crystal Growth : Use vapor diffusion with solvents like chloroform/methanol (1:1) for high-quality crystals.

- Data Collection : Resolve heavy atoms (e.g., sulfur or halogen derivatives) via anomalous scattering .

Case Study : A heptamethyl analog crystallized in P21 with unit cell dimensions a = 8.156 Å, b = 12.005 Å, c = 13.475 Å, enabling full stereochemical assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。